molecular formula C12H12N2O3 B13549728 Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate

Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate

Cat. No.: B13549728
M. Wt: 232.23 g/mol
InChI Key: CKILXHUEBXQOCA-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Ethyl 3-cyano-6-cyclopropyl-2-hydroxypyridine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-cyano-6-cyclopropylpyridine-2-carboxylate: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-2-quinolones: Different core structure but similar functional groups.

    Indole derivatives: Different core structure but similar biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-cyano-6-cyclopropyl-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)8-5-10(7-3-4-7)14-11(15)9(8)6-13/h5,7H,2-4H2,1H3,(H,14,15)

InChI Key

CKILXHUEBXQOCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C2CC2)C#N

Origin of Product

United States

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